
Propan-2-yl 2-(1-methylhydrazinyl)ethane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(1-methylhydrazinyl)ethane-1-sulfonate is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(1-methylhydrazinyl)ethane-1-sulfonate typically involves the reaction of isopropyl ethanesulfonate with 1-methylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at a temperature range of 25-50°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-(1-methylhydrazinyl)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanesulfonates.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-(1-methylhydrazinyl)ethane-1-sulfonate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-(1-methylhydrazinyl)ethane-1-sulfonate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl ethanesulfonate
- Methylhydrazine derivatives
- Ethanesulfonic acid esters
Uniqueness
Propan-2-yl 2-(1-methylhydrazinyl)ethane-1-sulfonate stands out due to its unique combination of functional groups, which confer distinct reactivity and applications. Unlike other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of scientific and industrial applications .
Propiedades
Número CAS |
62692-67-5 |
|---|---|
Fórmula molecular |
C6H16N2O3S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
propan-2-yl 2-[amino(methyl)amino]ethanesulfonate |
InChI |
InChI=1S/C6H16N2O3S/c1-6(2)11-12(9,10)5-4-8(3)7/h6H,4-5,7H2,1-3H3 |
Clave InChI |
BGSUEVDFCLSFQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OS(=O)(=O)CCN(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


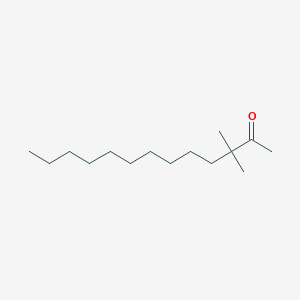
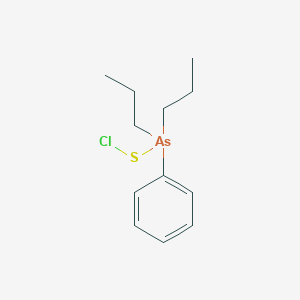

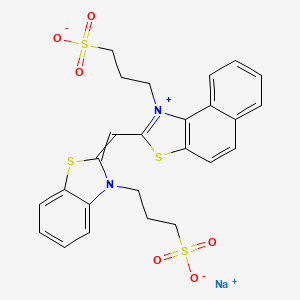

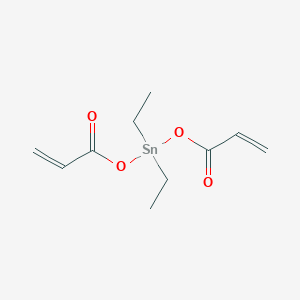


![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
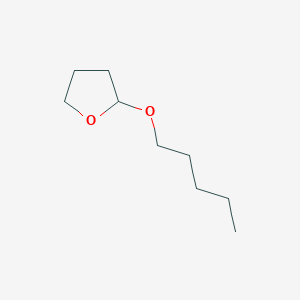
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)

![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
